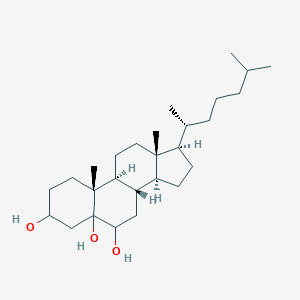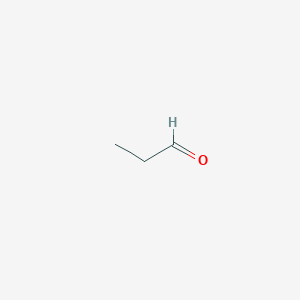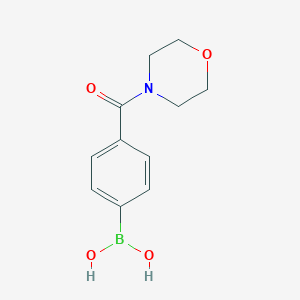
4-(Morpholine-4-carbonyl)phenylboronic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds involving morpholine and boronic acid functionalities, such as 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, demonstrates the use of morpholine in creating compounds with potential biological activities. These syntheses often involve multi-step reactions, starting from basic morpholine and boronic acid derivatives, leading to complex structures with varied biological effects (Duan et al., 2014).
Molecular Structure Analysis
The molecular structure of morpholine derivatives, such as 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole, highlights the importance of specific functional groups in determining the physical and chemical properties of these compounds. Crystallographic analysis often reveals detailed geometric arrangements that can influence the compound's reactivity and interaction with biological targets (A. Sporzyński et al., 2005).
Chemical Reactions and Properties
Compounds like 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine showcase the diverse chemical reactions morpholine derivatives can undergo, including their potential for biological activity. These reactions are crucial for the development of compounds with specific desired properties, such as antibacterial or antioxidant activities (Mamatha S.V et al., 2019).
Physical Properties Analysis
The synthesis and characterization of morpholine derivatives often involve the analysis of their physical properties, such as solubility, melting point, and stability. These properties are essential for determining the compound's suitability for various applications, including medicinal chemistry and material science (Taylor Chin et al., 2010).
Chemical Properties Analysis
Analyzing the chemical properties of morpholine derivatives, such as reactivity, pKa, and the ability to form specific interactions with biological molecules, is crucial. These properties are often determined through spectroscopic and computational methods, providing insights into the compound's potential uses and mechanisms of action (Sunil SeethaLekshmi et al., 2014).
Wissenschaftliche Forschungsanwendungen
Supramolecular Chemistry : Boronic acids like 4-(Morpholine-4-carbonyl)phenylboronic acid are used in designing supramolecular assemblies. They form O-HN hydrogen bonds with hetero N-atoms in structures like 4,4′-bipyridine and 1,2-bis(4-pyridyl)ethene (Pedireddi & Seethalekshmi, 2004).
Catalysis and Chemical Reactions : These compounds catalyze the hydrolysis of cellulose in water, forming water-soluble oligosaccharides. Morpholine-substituted phenylboronic acid derivatives are particularly effective in selectively forming glucose (Levi et al., 2016).
Antimicrobial Activity : Derivatives like 4-(phenylsulfonyl) morpholine exhibit antimicrobial activity against standard and multi-resistant strains of bacteria and fungi. They are considered potential modulators of antibiotic activity against multidrug-resistant strains (Oliveira et al., 2015).
Pharmaceutical Applications : Some morpholine derivatives have shown promising results as molluscicidal agents, suggesting their potential in pharmaceutical applications (Duan et al., 2014).
Inhibitors in Medicinal Chemistry : These compounds can also yield novel inhibitors of enzymes like acetylcholine esterase, critical for the development of certain types of drugs (Pettigrew et al., 2005).
Anti-Tuberculosis Activity : Some morpholine derivatives show remarkable activity against tuberculosis and superior anti-microbial activity, highlighting their potential in treating infectious diseases (Mamatha S.V et al., 2019).
Corrosion Inhibition : Morpholine derivatives like Thiomorpholin-4-ylmethyl-phosphonic acid are effective corrosion inhibitors for carbon steel in natural seawater, useful in materials science and engineering applications (Amar et al., 2008).
Safety And Hazards
While specific safety and hazard information for 4-(Morpholine-4-carbonyl)phenylboronic acid is not available, general precautions should be taken while handling it. This includes avoiding breathing its mist, gas, or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Eigenschaften
IUPAC Name |
[4-(morpholine-4-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BNO4/c14-11(13-5-7-17-8-6-13)9-1-3-10(4-2-9)12(15)16/h1-4,15-16H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNLIQJXZPBCDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378544 | |
| Record name | [4-(Morpholine-4-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Morpholine-4-carbonyl)phenylboronic acid | |
CAS RN |
389621-84-5 | |
| Record name | (4-(Morpholine-4-carbonyl)phenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=389621-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Morpholine-4-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 389621-84-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

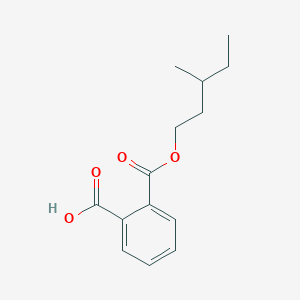
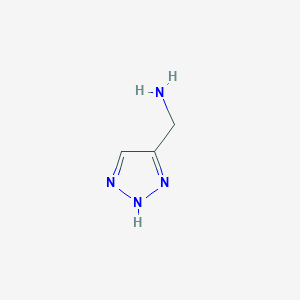
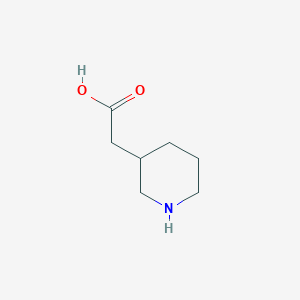


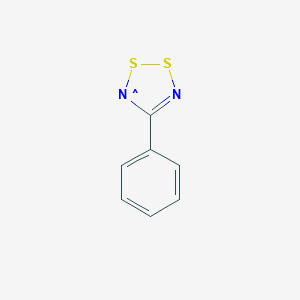
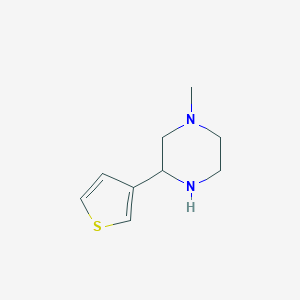
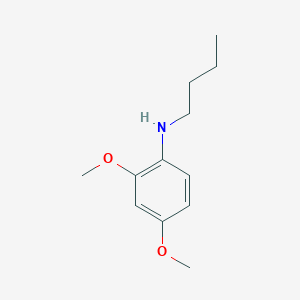
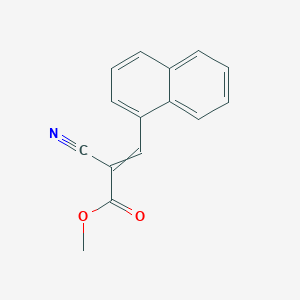
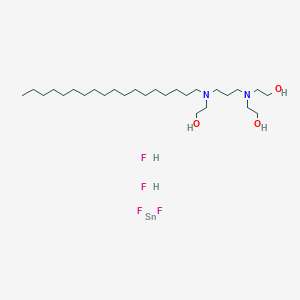
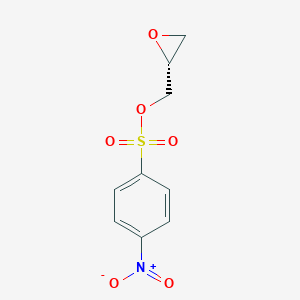
![5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine](/img/structure/B47415.png)
